![molecular formula C20H26BNO3 B12989454 (R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine](/img/structure/B12989454.png)
(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine is a complex organic compound that features a benzofuran moiety and a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine typically involves multiple steps, including the formation of the benzofuran ring, the construction of the dioxaborolane ring, and the coupling of these two moieties. Common synthetic routes may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Construction of Dioxaborolane Ring: This often involves the reaction of boronic acids or esters with diols.
Coupling Reactions: The final step may involve coupling the benzofuran and dioxaborolane moieties using reagents such as palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions may target the amine group or other reducible functionalities.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the dioxaborolane ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or electronic devices, due to its unique structural features.
Mechanism of Action
The mechanism of action of ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as psoralen or amiodarone.
Dioxaborolane Derivatives: Compounds containing the dioxaborolane ring, such as pinacolborane.
Uniqueness
The uniqueness of ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine lies in its combination of the benzofuran and dioxaborolane moieties, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C20H26BNO3 |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
(1R)-2-(1-benzofuran-3-yl)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine |
InChI |
InChI=1S/C20H26BNO3/c1-19(2)13-9-16(19)20(3)17(10-13)24-21(25-20)18(22)8-12-11-23-15-7-5-4-6-14(12)15/h4-7,11,13,16-18H,8-10,22H2,1-3H3/t13-,16-,17+,18-,20-/m0/s1 |
InChI Key |
ZYRIASBMIUWMLX-QFNVCVKDSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=COC5=CC=CC=C54)N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=COC5=CC=CC=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12989398.png)
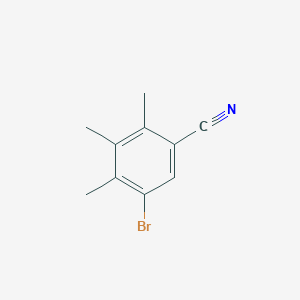
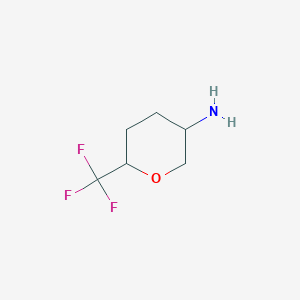
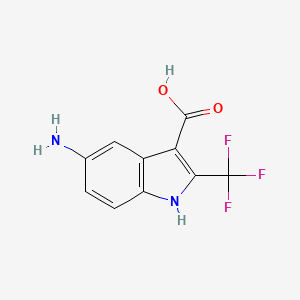
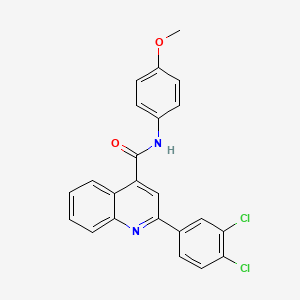
![tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B12989431.png)
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)
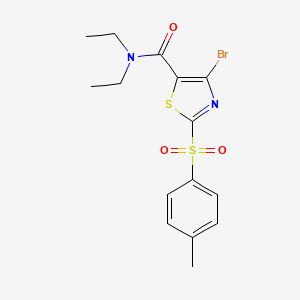
![1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one](/img/structure/B12989443.png)
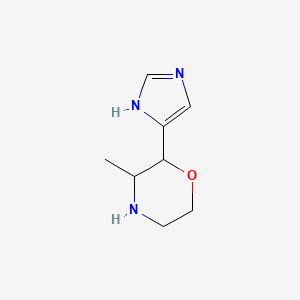
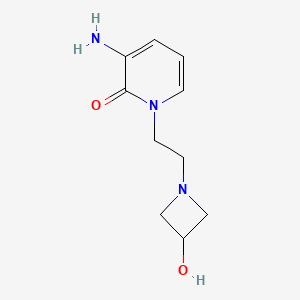
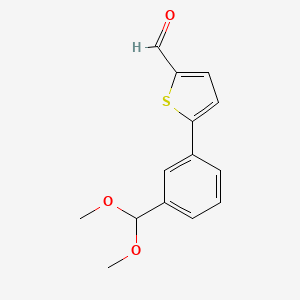
![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)
